molecular formula C16H24N2O3 B2521697 tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate CAS No. 2138069-63-1

tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate

Cat. No.: B2521697
CAS No.: 2138069-63-1
M. Wt: 292.379
InChI Key: OAFKYGHXDDASPU-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-aminophenyl group. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes .

The compound’s synthesis likely involves coupling tert-butyl carbamate intermediates with substituted oxane precursors under standard amidation or nucleophilic substitution conditions, as seen in similar syntheses . Potential applications include medicinal chemistry, where such scaffolds are explored for anti-inflammatory or enzyme-inhibitory activities .

Properties

IUPAC Name

tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(7-9-20-10-8-16)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFKYGHXDDASPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl oxan derivative. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane. The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization, extraction, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and related compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes.

Medicine: In the medical field, this compound has potential applications in drug development. It is explored for its ability to modulate biological pathways and its potential therapeutic effects.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate C₁₆H₂₄N₂O₃ 300.38 3-aminophenyl Enhanced solubility (amine group); potential hydrogen bonding Target
tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate (1807849-53-1) C₁₆H₂₂BrNO₃ 372.26 4-bromophenyl High lipophilicity (Br); used in cross-coupling reactions
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate (863615-19-4) C₁₆H₂₃NO₄ 293.36 4-hydroxyphenyl Improved water solubility; oxidation-sensitive
tert-butyl N-(4-cyanooxan-4-yl)carbamate (1860028-25-6) C₁₁H₁₈N₂O₃ 234.28 cyano Increased polarity; metabolic stability concerns
tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate (1158759-94-4) C₁₁H₂₂N₂O₃ 230.30 aminomethyl Flexible amine functionality; drug-likeness optimization

Physicochemical Properties

  • Solubility: The 3-aminophenyl substituent in the target compound likely improves aqueous solubility compared to bromophenyl or cyano analogs due to protonation at physiological pH . Hydroxyphenyl derivatives (e.g., ) exhibit even higher solubility but may require protection against oxidation.
  • Stability : The tert-butyl carbamate group is acid-labile, a feature shared across analogs. Electron-withdrawing substituents (e.g., Br, CN) may slightly destabilize the carbamate linkage compared to electron-donating groups (NH₂, OH) .

Research Findings and Implications

Drug-Likeness : The target compound’s molecular weight (300.38) and hydrogen-bonding capacity align with Lipinski’s rules, contrasting with bulkier analogs like the bromophenyl derivative (372.26) .

Metabolic Stability: The 3-aminophenyl group may increase susceptibility to N-acetylation or oxidation compared to cyano or hydroxyphenyl derivatives .

Structural Insights : Crystallographic data for analogs (e.g., ) confirm the tetrahydropyran ring’s chair conformation, with substituents influencing packing and intermolecular interactions.

Biological Activity

Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is a synthetic compound that belongs to the carbamate class. Its molecular structure features a tert-butyl group attached to a carbamate moiety linked with an oxan-4-yl group, which contributes to its unique biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : Approximately 270.34 g/mol
  • Structural Characteristics : The presence of the oxane ring and the amino group significantly influences its reactivity and interaction with biological targets.

Pharmacodynamics

Research indicates that this compound exhibits notable pharmacodynamic properties, particularly in neuropharmacology. It has been shown to interact with various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders.

  • Inhibition of Enzymes : The compound has demonstrated the ability to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, which are implicated in Alzheimer's disease.
    • IC50 Values :
      • AChE: 0.17 μM
      • β-secretase: 15.4 nM
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and inflammation induced by amyloid-beta (Aβ) aggregates.
    • Reduction in Inflammatory Cytokines : Treatment with this compound resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
  • Antioxidant Activity : The compound also exhibits antioxidant properties, reducing malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Neuroprotection Against Aβ Toxicity :
    • In a study involving astrocytes treated with Aβ 1-42, the compound significantly diminished TNF-α levels compared to untreated controls, indicating its potential as a neuroprotective agent.
  • Scopolamine-Induced Cognitive Impairment :
    • In animal models, administration of the compound improved cognitive function as assessed by behavioral tests, suggesting its relevance for treating cognitive decline associated with Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionKey Findings
Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamateNeuropharmacological activityExhibits protective effects against excitotoxicity
Tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamateCombines piperidine and oxan structuresDemonstrates enhanced binding affinity for AChE
Tert-butyl (4-hydroxyphenyl)carbamateAntioxidant activityEffective in reducing oxidative stress markers

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